molecular formula C20H17ClN6O3 B11426668 N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B11426668
M. Wt: 424.8 g/mol
InChI Key: QMCQVHNCHSICOE-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chloromethylphenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent attachment of the chloromethylphenyl and methoxyphenyl groups. The synthetic route may involve the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring system.

    Attachment of the Chloromethylphenyl Group:

    Attachment of the Methoxyphenyl Group:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often through the use of advanced catalytic systems and reaction conditions.

Chemical Reactions Analysis

N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form corresponding reduced products. Common reagents for reduction include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interaction with Receptors: The compound may interact with specific receptors on the cell surface, modulating cellular signaling pathways.

    Disruption of Cellular Processes: The compound may disrupt specific cellular processes, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can be compared with other similar compounds, such as:

    N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(4-HYDROXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical and biological properties.

    N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(4-NITROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE: This compound has a nitro group instead of a methoxy group, which may affect its reactivity and biological activity.

The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17ClN6O3

Molecular Weight

424.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C20H17ClN6O3/c1-12-3-4-13(9-16(12)21)23-17(28)10-26-11-22-19-18(20(26)29)24-25-27(19)14-5-7-15(30-2)8-6-14/h3-9,11H,10H2,1-2H3,(H,23,28)

InChI Key

QMCQVHNCHSICOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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